molecular formula C23H24N4O3 B2754782 N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941980-02-5

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2754782
CAS No.: 941980-02-5
M. Wt: 404.47
InChI Key: ZWYAZXGWLRBBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole is a key component of many natural and synthetic compounds with a wide range of biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The presence of the indole and piperidine groups suggest that it might be a solid at room temperature and could potentially be soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies : A study by Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility of similar compounds in synthesizing anthranilic acid derivatives and oxalamides. This method is significant for the preparation of compounds with potential pharmacological activities (Mamedov et al., 2016).

  • Chemoselective Synthesis : Setterholm et al. (2015) demonstrated the chemoselective N-acylation of serotonin to produce N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), highlighting the precision in synthesizing specific receptor activators without using blocking groups, which has implications for therapeutic uses (Setterholm et al., 2015).

Pharmacological Applications

  • Antimicrobial Activity : Vijaya Laxmi and Rajitha (2010) synthesized derivatives of 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3yl)methylene) semicarbazone, demonstrating antifungal activity against C. albicans and C. rugosa. This indicates the compound's potential as a framework for developing new antimicrobial agents (Vijaya Laxmi & Rajitha, 2010).

Material Science and Molecular Interactions

  • X-ray Powder Diffraction Analysis : Wang et al. (2017) provided X-ray powder diffraction data for a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, showcasing the importance of structural analysis in understanding the properties of complex molecules (Wang et al., 2017).

Drug Discovery and Development

  • Anticancer Properties : Tan et al. (2011) explored the synthesis, cellular uptake, and apoptosis-inducing properties of ruthenium-Norharman complexes, which suggests the role of indole derivatives in developing potent anticancer drugs with novel mechanisms of action (Tan et al., 2011).

Future Directions

Future research could involve synthesizing the compound and studying its physical and chemical properties. It could also involve testing its biological activity to see if it has potential as a therapeutic agent .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c28-21-10-3-4-13-27(21)18-7-5-6-17(14-18)26-23(30)22(29)24-12-11-16-15-25-20-9-2-1-8-19(16)20/h1-2,5-9,14-15,25H,3-4,10-13H2,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYAZXGWLRBBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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